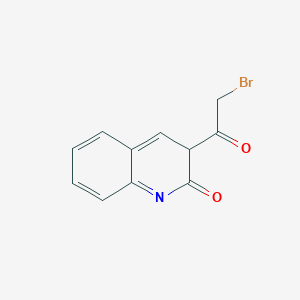

2(1H)-Quinolinone, 3-(2-bromoacetyl)-

Description

BenchChem offers high-quality 2(1H)-Quinolinone, 3-(2-bromoacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 3-(2-bromoacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

3-(2-bromoacetyl)-3H-quinolin-2-one |

InChI |

InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5,8H,6H2 |

InChI Key |

AFHPZNZGTNULGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(C(=O)N=C2C=C1)C(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromoacetyl)-2(1H)-quinolinone: Properties, Synthesis, and Applications

Executive Summary: 3-(2-bromoacetyl)-2(1H)-quinolinone is a highly versatile bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure integrates the privileged quinolinone scaffold, known for a wide range of biological activities, with a reactive α-bromoacetyl group. This combination makes it an exceptional building block for constructing complex heterocyclic systems and for the targeted covalent modification of biological macromolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers in medicinal chemistry and materials science.

The Quinolinone Scaffold: A Foundation of Pharmacological Significance

The quinolin-2(1H)-one, or carbostyril, core is a prominent N-heterocycle found in numerous natural alkaloids and synthetic compounds.[1][2] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. These activities include anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of its biological profile. The introduction of a 2-bromoacetyl group at the C3-position transforms the stable quinolinone core into a reactive electrophilic probe, ideal for creating covalent linkages and exploring chemical space for novel therapeutics.

Physicochemical and Spectroscopic Properties

The precise characterization of 3-(2-bromoacetyl)-2(1H)-quinolinone is fundamental to its application. While extensive public data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Chemical Properties

A summary of the key physicochemical properties is presented below. These values are calculated or estimated based on standard computational models and data from analogous structures.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₈BrNO₂ | - |

| Molecular Weight | 266.09 g/mol | - |

| Appearance | Expected to be a light-colored solid (e.g., off-white to pale yellow) | Analogy |

| Melting Point | Not available; expected to be >150 °C | Analogy |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, CHCl₃ | Analogy |

| pKa | ~14 (for the N-H proton) | Predicted[4] |

Spectroscopic Signature

Elucidation of the molecular structure relies on a combination of spectroscopic techniques. The expected data are outlined below.

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene ring of the quinolinone system.

-

C4-H Proton (1H): A sharp singlet expected around δ 8.1-8.5 ppm, shifted downfield due to the anisotropic effects of the adjacent carbonyl and the aromatic system.

-

CH₂ Protons (2H): A sharp singlet expected around δ 4.5-5.0 ppm, characteristic of the methylene protons adjacent to a carbonyl and a bromine atom.

-

N-H Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Carbonyl Carbons (2C): Two signals are expected in the downfield region, ~δ 160-165 ppm for the C2-quinolinone carbonyl and ~δ 190-195 ppm for the acetyl carbonyl.

-

Aromatic & Vinylic Carbons (9C): A series of signals between δ 115-145 ppm.

-

CH₂ Carbon (1C): A signal expected around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands are anticipated: one around 1660-1680 cm⁻¹ for the quinolinone amide carbonyl and another around 1690-1710 cm⁻¹ for the ketone carbonyl.

-

C=C Aromatic Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak: Electrospray ionization (ESI) would show a prominent [M+H]⁺ peak at m/z 266/268 and an [M-H]⁻ peak at m/z 264/266. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.

Experimental Protocol: Spectroscopic Characterization

The following provides a standardized workflow for the robust analytical characterization of newly synthesized 3-(2-bromoacetyl)-2(1H)-quinolinone.[5]

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure full solubility and avoid signal overlap.[5]

-

MS: Prepare a dilute solution (~1 mg/mL) of the sample in a high-purity solvent such as methanol or acetonitrile.[5]

-

IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[5]

-

-

Data Acquisition:

-

Data Analysis: Compare the acquired spectra with the expected chemical shifts, coupling constants, absorption frequencies, and isotopic patterns to confirm the structure and assess purity.

Caption: Workflow for the synthesis and structural elucidation of a target compound.[5]

Synthesis and Purification

The most direct and common method for preparing 3-(2-bromoacetyl)-2(1H)-quinolinone is through the selective bromination of the corresponding acetyl precursor, 3-acetyl-2(1H)-quinolinone.

Synthetic Pathway: Radical Bromination

This transformation is typically achieved via a free-radical substitution reaction at the α-carbon of the acetyl group.[1][2]

-

Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, minimizing side reactions. The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is used to facilitate the radical chain reaction.

-

Mechanism: The reaction proceeds via a standard free-radical mechanism. The initiator generates radicals that abstract a proton from the α-carbon of the acetyl group. The resulting enolate-stabilized radical then reacts with NBS to form the α-bromo product and a succinimidyl radical, which propagates the chain.

Caption: General scheme for the synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone.

Experimental Protocol: Synthesis

-

Setup: To a solution of 3-acetyl-2(1H)-quinolinone (1.0 eq) in dry carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

-

Initiation: Add a catalytic amount of benzoyl peroxide (e.g., 3 mol%).[1]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 3-(2-bromoacetyl)-2(1H)-quinolinone.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-(2-bromoacetyl)-2(1H)-quinolinone stems from the high reactivity of the α-bromoacetyl moiety, which acts as a potent electrophile.

The α-Bromoacetyl Group: An Electrophilic Hub

The bromine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group make the methylene carbon highly susceptible to nucleophilic attack. This functionality is an excellent alkylating agent, readily participating in Sₙ2 reactions with a wide range of nucleophiles.

This reactivity is the cornerstone of its use in building more complex molecular architectures. For instance, reaction with thiourea or thioamides leads to the formation of aminothiazole rings, a common motif in pharmacologically active compounds.[6][7] Similarly, reactions with amines, hydrazines, or active methylene compounds can be used to construct a variety of other heterocyclic systems fused or appended to the quinolinone core.[7][8]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in the discovery and development of quinolones and analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-(2-BROMO-ACETYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS#: 70639-82-6 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: Synthesis, Properties, and Application in Drug Discovery

A Note on Nomenclature: Initial searches for "3-(2-bromoacetyl)-2-hydroxyquinoline" did not yield a well-documented compound with this specific structure. However, the closely related and synthetically significant compound, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline , was consistently identified. This guide will focus on this latter, well-characterized molecule.

Introduction

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a quinoline derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a quinoline core, a benzyloxy group, and a reactive bromoacetyl moiety, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the development of β2 adrenergic agonists, with a particular focus on the drug Indacaterol.

Nomenclature and Chemical Identity

A clear understanding of the chemical identity of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is fundamental for researchers.

| Identifier | Value |

| CAS Number | 100331-89-3[1][2][3][4] |

| Molecular Formula | C18H14BrNO3[1][2][3] |

| Molecular Weight | 372.21 g/mol [2][3] |

| IUPAC Name | 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one |

| Synonyms | 1-[8-(Benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone, 5-(2-Bromoacetyl)-8-(benzyloxy)carbostyril, 8-(Benzyloxy)-5-(2-bromoacetyl)-1H-quinolin-2-one, Indacaterol Intermediate 2[1][2] |

Physicochemical Properties

The physical and chemical characteristics of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline are essential for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Off-white to pale beige solid[5] |

| Melting Point | 192-194 °C[2] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in ethyl acetate.[2][6] |

| Stability | Reported to be unstable in DMSO.[1] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] |

Synthesis and Mechanism

The synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a multi-step process that begins with the protection of the hydroxyl group of 8-hydroxyquinoline, followed by a Friedel-Crafts acylation and subsequent bromination.

Step 1: Synthesis of the Precursor, 5-Acetyl-8-benzyloxyquinoline

The initial step involves the benzylation of 5-acetyl-8-hydroxyquinoline. This is a standard ether synthesis where the hydroxyl group of the quinoline is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl chloride in an SN2 reaction to yield 5-acetyl-8-benzyloxyquinoline.[7]

Experimental Protocol: Synthesis of 5-Acetyl-8-benzyloxyquinoline [7]

-

Dissolve 27 g of 5-acetyl-8-hydroxyquinoline hydrochloride in 540 ml of anhydrous dimethylformamide (DMF).

-

Add 50 g of powdered potassium carbonate to the solution.

-

Under an argon atmosphere, add 18.4 g of benzyl chloride to the mixture at 50°C.

-

Stir the mixture at 50°C for 4.5 hours, then continue stirring at room temperature for 1.5 hours.

-

After the reaction is complete, add water to the mixture and extract the aqueous mixture with ethyl acetate.

-

Wash the organic extract with water and a saturated sodium chloride solution.

-

Dry the organic layer and evaporate the ethyl acetate under reduced pressure.

-

Recrystallize the residue from ethanol to obtain 5-acetyl-8-benzyloxyquinoline as brownish prisms.

Step 2: Bromination to Yield 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline

The second key step is the bromination of the acetyl group at the alpha-position. This reaction is typically carried out using a brominating agent like bromine in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in a suitable solvent like dichloromethane.[2] The acetyl group is first converted to its enol or enolate form, which then acts as a nucleophile and attacks the electrophilic bromine.

Experimental Protocol: Synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline [2]

-

Prepare a solution of bromine (7.8 g) in 30 mL of dichloromethane.

-

In a separate flask, dissolve 13 g of 5-acetyl-8-benzyloxy-1H-quinolin-2-one and 7.56 g of boron trifluoride etherate in 170 ml of dichloromethane and heat the mixture to reflux.

-

Slowly add the bromine solution dropwise to the refluxing mixture.

-

Continue the reflux for 30 minutes after the addition is complete.

-

Remove the solvent by distillation under reduced pressure.

-

Adjust the pH of the residue to alkaline by adding a 10% aqueous solution of potassium carbonate, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from a mixture of chloroform and methanol to yield light yellow acicular crystals of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.

Biological Significance and Application in Drug Discovery

The primary significance of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline lies in its role as a key intermediate in the synthesis of Indacaterol , a long-acting β2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD). The bromoacetyl group provides a reactive site for the subsequent attachment of the amine-containing side chain required for the final drug molecule.

Mechanism of Action of β2 Adrenergic Agonists

β2 adrenergic agonists, like Indacaterol, exert their therapeutic effect by stimulating β2 adrenergic receptors, which are predominantly found in the smooth muscle cells of the airways.[1] This stimulation initiates a signaling cascade that leads to bronchodilation.

The binding of a β2 agonist to its G-protein coupled receptor (GPCR) activates the associated Gs protein.[1] This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The increased intracellular concentration of the second messenger cAMP leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately causing smooth muscle relaxation and widening of the airways.[1]

Signaling Pathway of β2 Adrenergic Agonists:

Sources

- 1. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]

- 2. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | 100331-89-3 [chemicalbook.com]

- 3. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | CAS 100331-89-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 99% Purity Commercial production 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline 100331-89-3 with Cheapest Price [fine-chemtech.com]

- 6. BHQ_[8-(benzyloxy)-5-(2- bromoacetyl_quinolin-2 (1H)-one] - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. prepchem.com [prepchem.com]

Harnessing the 3-Bromoacetyl-2-quinolinone Scaffold: A Technical Guide to Synthesis, Functionalization, and Biological Evaluation

Executive Summary

The 2-quinolinone core is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties [1]. The introduction of a 3-bromoacetyl moiety transforms this core into a highly reactive, versatile intermediate. This whitepaper provides an in-depth technical analysis of 3-bromoacetyl-2-quinolinone derivatives, detailing the chemical rationale for their design, validated synthetic methodologies, and their structure-activity relationships (SAR) in biological systems.

Chemical Rationale and Pharmacological Significance

The 2-quinolinone ring system closely resembles the structural framework of standard fluoroquinolones (e.g., ciprofloxacin), which are renowned for their potent antibacterial properties. By functionalizing the C-3 position with a bromoacetyl group, chemists create an

The resulting hybrid molecules often exhibit synergistic biological effects. For instance, condensing 3-bromoacetyl-4-hydroxy-1-methylquinolin-2(1H)-one with substituted thiadiazoles yields compounds with enhanced lipophilicity and target affinity, significantly improving their antimicrobial and antifungal profiles against resistant strains [4]. Furthermore, heterocycle-fused quinolinones have demonstrated efficacy as Hepatitis C virus NS5B polymerase inhibitors, underscoring the scaffold's versatility in antiviral drug design [2, 3].

Mechanistic Pathways of Biological Activity

The biological efficacy of these derivatives is heavily dependent on their ability to penetrate cellular membranes and interact with specific intracellular targets. In antibacterial applications, the quinolinone core intercalates with bacterial DNA, while the functionalized C-3 side chain (e.g., a thiadiazole or pyridinium ring) forms critical hydrogen bonds with the DNA gyrase or Topoisomerase IV enzyme complex. This dual interaction stabilizes the DNA-enzyme cleavage complex, preventing DNA supercoiling and ultimately leading to bacterial cell death.

Mechanism of Action: DNA Gyrase Inhibition by Quinolinone Derivatives.

Experimental Methodology & Protocols

As a self-validating system, the synthesis and evaluation of these compounds must follow rigorous, reproducible protocols. The following methodologies detail the generation of the 3-bromoacetyl intermediate and its subsequent biological screening.

Protocol A: Synthesis of 3-Bromoacetyl-4-hydroxy-1-methylquinolin-2(1H)-one

Causality & Rationale: Bromination of the 3-acetyl group requires careful control to prevent unwanted electrophilic aromatic substitution on the quinolinone ring. Glacial acetic acid is used as a solvent because it stabilizes the enol tautomer of the acetyl group, directing the bromine specifically to the

-

Preparation of Precursor: Dissolve 0.1 mol of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one in 150 mL of glacial acetic acid in a 500 mL round-bottom flask.

-

Bromination: Prepare a solution of bromine (5.12 mL, 0.1 mol) in 20 mL of glacial acetic acid. Add this mixture dropwise to the precursor solution over 30 minutes under continuous magnetic stirring at room temperature.

-

Reaction Progression: Maintain stirring for an additional 3 hours. The reaction mixture will transition in color as the

-bromination proceeds. -

Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water. The sudden change in polarity forces the precipitation of the 3-bromoacetyl derivative.

-

Purification: Filter the solid under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from chloroform to yield pure brownish/yellowish crystals. Verify purity via TLC and melting point determination.

Protocol B: In Vitro Antimicrobial Screening (Cup-Plate Agar Diffusion)

Causality & Rationale: The cup-plate method is preferred for initial screening of these bulky, lipophilic derivatives because it relies on radial diffusion through the agar matrix, providing a clear, concentration-dependent zone of inhibition that correlates with the compound's minimum inhibitory concentration (MIC).

-

Media Preparation: Prepare Nutrient Agar for bacterial strains (e.g., S. aureus, E. coli) and Sabouraud Dextrose Agar for fungal strains (e.g., C. albicans). Sterilize via autoclaving at 121°C for 15 minutes.

-

Inoculation: Seed the agar plates with standardized microbial suspensions (adjusted to 0.5 McFarland standard) using sterile cotton swabs to ensure confluent growth.

-

Well Creation: Using a sterile cork borer (6 mm diameter), punch wells into the solidified agar.

-

Compound Application: Dissolve the synthesized derivatives in DMSO (a biologically inert solvent at low concentrations) to a final concentration of 100 µg/mL. Pipette 50 µL of each solution into the respective wells. Include Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls, and pure DMSO as a negative control.

-

Incubation & Measurement: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48-72 hours. Measure the zones of inhibition (in mm) using a calibrated caliper.

Synthetic and Screening Workflow for 3-Bromoacetyl-2-quinolinone Derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological activity of 3-bromoacetyl-2-quinolinone derivatives is highly tunable. When the bromoacetyl group is subjected to nucleophilic substitution with 1,3,4-thiadiazoles, the resulting compounds exhibit marked antimicrobial activity. The SAR indicates that electron-withdrawing groups (e.g., -Cl, -NO2) on the distal phenyl ring of the thiadiazole moiety significantly enhance penetration into Gram-negative bacteria, while N-1 methylation of the quinolinone core improves antifungal efficacy [4].

Table 1: Representative Antimicrobial Activity (Zone of Inhibition in mm at 100 µg/mL)

| Compound Derivative | Substitution (Thiadiazole ring) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |

| 4a | -H | 14 | 12 | 10 |

| 4b | -Cl (Electron-withdrawing) | 22 | 19 | 18 |

| 4c | -NO2 (Electron-withdrawing) | 24 | 21 | 17 |

| 4d | -CH3 (Electron-donating) | 15 | 13 | 12 |

| Ciprofloxacin | Standard Antibacterial | 26 | 28 | N/A |

| Fluconazole | Standard Antifungal | N/A | N/A | 22 |

Conclusion & Future Perspectives

The 3-bromoacetyl-2-quinolinone scaffold represents a cornerstone in the development of novel chemotherapeutics. By leveraging the reactivity of the

References

-

Asif, M. (2016). Synthesis and Characterization of Quinolinones and Biological Activity of Some Selective Compounds. Moroccan Journal of Chemistry, 4(1), 75–92. URL:[Link]

-

Shiro, T., Fukaya, T., & Tobe, M. (2015). The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. European Journal of Medicinal Chemistry, 97, 397-408. URL:[Link]

-

Tedesco, R., et al. (2009). Synthesis and biological activity of heteroaryl 3-(1,1-dioxo-2H-(1,2,4)-benzothiadizin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives as hepatitis C virus NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4354-8. URL:[Link]

-

RGUHS Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl)-4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones. Journalgrid. URL: [Link]

antimicrobial potential of 3-substituted 2-quinolinones

An In-depth Technical Guide to the Antimicrobial Potential of 3-Substituted 2-Quinolinones

Authored by a Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive exploration of the antimicrobial potential of 3-substituted 2-quinolinone derivatives. We delve into the synthetic methodologies, elucidate the primary mechanisms of action, dissect the intricate structure-activity relationships, and provide detailed protocols for the evaluation of their antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.

Introduction: The Imperative for New Antimicrobial Agents

The relentless evolution of multidrug-resistant (MDR) pathogens poses a formidable threat to global public health. The waning efficacy of existing antibiotic arsenals has created a critical void in our ability to treat a spectrum of infectious diseases, leading to increased morbidity and mortality[1]. This challenge has galvanized the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Among these, the quinoline and quinolinone core structures have garnered significant attention due to their inherent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2].

The 2-quinolinone moiety, a structural isomer of the well-known 4-quinolone antibiotics, offers a versatile platform for chemical modification, particularly at the 3-position. This allows for the systematic modulation of physicochemical and pharmacological properties, enabling the optimization of antimicrobial potency and selectivity. This guide will provide a deep dive into the scientific rationale and experimental methodologies for harnessing the .

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 3-substituted 2-quinolinones is a cornerstone of their development as antimicrobial agents. A variety of synthetic routes have been established, allowing for the introduction of diverse functionalities at the C3 position, which is crucial for modulating biological activity.[3] The choice of synthetic strategy is often dictated by the desired substituent and the overall complexity of the target molecule.

Claisen-Schmidt Condensation and Related Reactions

A prevalent method for accessing 3-substituted 2-quinolinone scaffolds involves the condensation of an appropriate aniline derivative with a β-ketoester or a related three-carbon synthon. For instance, the condensation of anilines with diethyl malonate derivatives can lead to the formation of 4-hydroxy-2-quinolinones, which can be further functionalized at the 3-position.

A variation of this approach is the Claisen-Schmidt condensation, which can be used to synthesize chalcone derivatives that serve as precursors to quinolinones. For example, the condensation of 2-chloro-3-formylquinolines with acetophenone can yield quinoline-based chalcones with antimicrobial properties.[4]

Microwave-Assisted and Green Chemistry Approaches

In recent years, there has been a significant shift towards more efficient and environmentally benign synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 2-quinolone derivatives.[3] These methods often lead to cleaner reactions with reduced side products.

Mechanism of Action: Unraveling the Antimicrobial Effects

Understanding the mechanism of action is paramount for the rational design of new antimicrobial drugs. While the 4-quinolone antibiotics are well-characterized inhibitors of bacterial DNA gyrase and topoisomerase IV, the precise mechanisms of their 2-quinolinone isomers can be more diverse.[5][6][7][8]

Inhibition of Bacterial DNA Synthesis

A primary mode of action for many quinolone-based antibiotics is the disruption of DNA replication.[7][9] They achieve this by forming a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the DNA substrate. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks and ultimately cell death.[6][8] While this is the canonical mechanism for 4-quinolones, evidence suggests that some 2-quinolinone derivatives also exert their antibacterial effects through this pathway.[10]

For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][7][11]

Caption: Proposed mechanism of action for 2-quinolinone antibiotics.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[12] A promising strategy in antimicrobial drug discovery is the identification of compounds that can inhibit biofilm formation or eradicate established biofilms. Several quinoline and quinolinone derivatives have demonstrated significant anti-biofilm activity.[13][14][15][16]

The mechanisms underlying biofilm inhibition can be multifaceted, including the interference with quorum sensing (QS) signaling pathways, which bacteria use to coordinate collective behaviors such as biofilm formation.[16]

Structure-Activity Relationships (SAR): Designing Potent Antimicrobials

The systematic modification of the 2-quinolinone scaffold and the analysis of the resulting changes in antimicrobial activity are crucial for identifying the key structural features required for potency.

The Importance of the 3-Position

The substituent at the 3-position of the 2-quinolinone ring plays a pivotal role in determining the antimicrobial spectrum and potency. A wide variety of groups, including carboxamides, chalcones, and heterocyclic moieties, have been explored at this position.[4][10]

-

3-Carboxamide Derivatives: The introduction of N-substituted carboxamide groups at the 3-position has yielded compounds with potent activity, particularly against Gram-positive bacteria.[10] The nature of the substituent on the amide nitrogen can significantly influence activity.

-

3-Acetyl and Chalcone Derivatives: 3-Acetyl-2-quinolones can serve as versatile intermediates for the synthesis of chalcone derivatives. These α,β-unsaturated ketone-containing molecules have shown broad-spectrum antimicrobial activity.[4]

Impact of Other Substituents

While the 3-position is critical, substituents on the benzo ring of the quinolinone core also modulate activity. For instance, the introduction of fluorine atoms, a common feature in fluoroquinolone antibiotics, can enhance antibacterial potency and improve pharmacokinetic properties.[5][17]

Caption: Key structural features influencing the antimicrobial activity of 2-quinolinones.

| Position | Substituent Type | Impact on Antimicrobial Activity | References |

| C3 | Carboxamides | Often confers potent activity against Gram-positive bacteria. | [10] |

| C3 | Chalcones | Broad-spectrum activity against bacteria and fungi. | [4] |

| C6 | Fluorine | Generally enhances antibacterial potency and cell penetration. | [5][17] |

| C7 | Piperazine/Aminopyrrolidine | Often crucial for broad-spectrum activity, particularly against Gram-negative bacteria. | [11] |

| N1 | Small Alkyl (e.g., ethyl, cyclopropyl) | Can improve overall antibacterial activity. | [11] |

Experimental Protocols: A Self-Validating System for Antimicrobial Evaluation

The robust evaluation of the antimicrobial potential of novel 3-substituted 2-quinolinones requires a standardized and well-controlled set of in vitro assays. The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay for quantifying the potency of a new compound.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. Growth is assessed visually or by measuring optical density.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls:

-

Positive Control: Wells containing only the growth medium and the inoculum (no compound).

-

Negative Control: Wells containing only the growth medium (no inoculum).

-

Solvent Control: Wells containing the inoculum and the highest concentration of the solvent used to dissolve the compound.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Principle: The test compound is added to a bacterial suspension at sub-MIC concentrations, and the bacteria are allowed to form biofilms on a suitable surface (e.g., the wells of a microtiter plate). The extent of biofilm formation is then quantified, typically using a crystal violet staining method.

Step-by-Step Methodology:

-

Preparation of Test Plates: In a 96-well flat-bottomed microtiter plate, add the test compound at various sub-MIC concentrations to the growth medium.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for 15-20 minutes.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Sources

- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scialert.net [scialert.net]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolones: A Comprehensive Review | AAFP [aafp.org]

- 9. Quinolone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 10. mdpi.com [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae [academia.edu]

- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Unlocking Covalent Interactions: A Pharmacophore Analysis of 3-(2-bromoacetyl)-2(1H)-quinolinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold represents a compelling pharmacophore for the design of targeted covalent inhibitors. This guide provides a comprehensive analysis of its key structural features, reactivity, and application in drug discovery. By dissecting the quinolinone core and the electrophilic bromoacetyl "warhead," we explore the principles behind its covalent modification of protein targets. This document serves as a technical resource, offering insights into the synthesis, mechanism of action, and the analytical methods required to validate the unique pharmacophoric attributes of this promising class of molecules.

Introduction: The Rise of Covalent Modulators in Drug Discovery

The paradigm of drug design has evolved beyond reversible, non-covalent interactions. Targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering distinct advantages such as prolonged pharmacodynamic effects, increased biochemical efficiency, and the ability to target shallow binding pockets often considered "undruggable."[1][2] At the heart of a TCI is a reactive electrophilic group, or "warhead," appended to a scaffold that provides target selectivity. The 3-(2-bromoacetyl)-2(1H)-quinolinone core embodies this design principle, merging the biologically relevant quinolinone framework with a reactive α-haloacetyl group.

The quinolinone and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a bromoacetyl group at the 3-position transforms this scaffold into a tool for covalent pharmacology, capable of forming a stable bond with nucleophilic residues on target proteins.[3] This guide will elucidate the pharmacophoric features that contribute to the reactivity and selectivity of this scaffold, providing a roadmap for its application in modern drug discovery.

The Anatomy of a Covalent Pharmacophore: Deconstructing 3-(2-bromoacetyl)-2(1H)-quinolinone

The pharmacophore of 3-(2-bromoacetyl)-2(1H)-quinolinone can be dissected into two principal components: the quinolinone recognition element and the bromoacetyl reactive element.

The Quinolinone Core: A Scaffold for Target Recognition

The 2(1H)-quinolinone moiety serves as the primary recognition element, responsible for guiding the molecule to its biological target. Its key pharmacophoric features include:

-

Aromatic System: The fused bicyclic aromatic system provides a rigid scaffold amenable to various substitutions, allowing for the fine-tuning of physicochemical properties and target affinity. This aromatic core can engage in π-π stacking, hydrophobic, and van der Waals interactions within a protein binding pocket.

-

Hydrogen Bonding Capabilities: The lactam moiety, with its carbonyl group and N-H group (or N-substituent), provides crucial hydrogen bond donor and acceptor sites. These are critical for anchoring the molecule in a specific orientation within the target's active site.

-

Substitution Points: The quinolinone ring offers multiple positions for substitution, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various quinolinone derivatives have demonstrated that modifications at different positions can dramatically influence biological activity.[5][6]

The Bromoacetyl "Warhead": The Engine of Covalent Modification

The 3-(2-bromoacetyl) group is the electrophilic component responsible for the covalent interaction. Its defining characteristics are:

-

Electrophilic Carbonyl Carbon: The carbonyl group polarizes the adjacent C-Br bond, rendering the α-carbon highly susceptible to nucleophilic attack.

-

Leaving Group: The bromide ion is an excellent leaving group, facilitating the irreversible alkylation of nucleophilic amino acid residues.

-

Reactive Handle: This functional group is a versatile intermediate in chemical synthesis, allowing for the facile introduction of the reactive warhead onto the quinolinone scaffold.[3]

The following diagram illustrates the key pharmacophoric features of the 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold.

Caption: Key pharmacophoric features of the 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold.

Mechanism of Action: Forging a Covalent Bond

The primary mechanism of action for 3-(2-bromoacetyl)-2(1H)-quinolinone involves the covalent modification of a nucleophilic amino acid residue within the binding site of a target protein. This process can be broken down into two key steps:

-

Reversible Binding: The quinolinone scaffold first directs the molecule to the target's binding pocket through non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.). This initial binding event is crucial for orienting the bromoacetyl group in close proximity to a reactive nucleophile.

-

Irreversible Covalent Modification: Once properly positioned, a nucleophilic residue (typically cysteine, but also potentially lysine, histidine, or serine) on the target protein attacks the electrophilic α-carbon of the bromoacetyl moiety. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the protein.

The following diagram illustrates the general mechanism of covalent modification.

Caption: General mechanism of covalent protein modification.

Synthesis and Chemical Reactivity

The synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone derivatives is typically achieved through the bromination of the corresponding 3-acetyl-2(1H)-quinolinone precursor. This reaction can be carried out using various brominating agents, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide.[3] The 3-acetyl-2(1H)-quinolinone starting material can be synthesized through several established routes, often involving the cyclization of acetoacetanilide derivatives.

The bromoacetyl group is a highly versatile reactive handle. Besides its role in covalent inhibition, it can be used in the development of activity-based probes (ABPs) for target identification and proteomic profiling.[7][8] These probes typically incorporate a reporter tag (e.g., a fluorophore or a biotin moiety) that allows for the detection and isolation of the covalently modified proteins.

Experimental Protocols for Pharmacophore Validation

Validating the pharmacophore of a covalent inhibitor requires a multi-faceted approach that combines chemical synthesis, biochemical assays, and advanced analytical techniques.

Synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone

Protocol:

-

Starting Material: 3-acetyl-2(1H)-quinolinone.

-

Reagents: N-bromosuccinimide (NBS), benzoyl peroxide (catalytic amount), carbon tetrachloride (or another suitable solvent).

-

Procedure:

-

Dissolve 3-acetyl-2(1H)-quinolinone in carbon tetrachloride.

-

Add NBS and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-(2-bromoacetyl)-2(1H)-quinolinone.

-

Enzyme Inhibition Assays

To assess the inhibitory potency of the compound, standard enzyme kinetics assays are employed.

Protocol:

-

Reagents: Target enzyme, appropriate substrate, assay buffer, and the synthesized inhibitor.

-

Procedure:

-

Prepare a series of dilutions of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for various time points to assess time-dependent inhibition, a hallmark of covalent modification.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Determine the IC50 value and the second-order rate constant (kinact/KI) to quantify the covalent modification efficiency.

-

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry is an indispensable tool for confirming the covalent modification of the target protein and identifying the specific site of adduction.

Protocol:

-

Sample Preparation:

-

Incubate the target protein with the inhibitor.

-

Remove excess, unbound inhibitor.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database to identify peptides.

-

Look for a mass shift corresponding to the addition of the 3-acetyl-2(1H)-quinolinone moiety on specific amino acid residues (e.g., cysteine).

-

The fragmentation pattern in the MS/MS spectrum will confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification.[11]

-

The following workflow diagram illustrates the process of validating covalent modification using mass spectrometry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 4. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]

- 8. Activity-Based Probes that Target Functional Subclasses of Phospholipases in Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. msf.ucsf.edu [msf.ucsf.edu]

- 10. mdpi.com [mdpi.com]

- 11. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-(Bromoacetyl)-2-quinolone Scaffolds

Executive Summary

The 3-(bromoacetyl)-2-quinolone moiety serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems. Its primary utility lies in its reactivity as an

This guide provides a comprehensive technical analysis of the synthesis of 3-(bromoacetyl)-2-quinolones. It distinguishes between the two primary scaffolds found in literature: the 4-hydroxy variant (most common in medicinal chemistry) and the non-hydroxy variant, detailing the specific synthetic logic, protocols, and mechanistic underpinnings for each.

Retrosynthetic Analysis & Scaffold Strategy

To design a robust synthesis, we must first recognize that the "3-(bromoacetyl)-2-quinolone" target usually implies the 3-acetyl-4-hydroxyquinolin-2(1H)-one tautomer due to the stability and accessibility of its precursors. However, the non-hydroxy variant is also accessible via distinct pathways.

Strategic Disconnections

- -Bromination: The final step introduces the bromine atom alpha to the acetyl carbonyl. This relies on the enolizability of the 3-acetyl group.

-

Quinolone Core Construction:

-

Path A (4-Hydroxy): Relies on the condensation of anthranilic acid derivatives with

-keto esters. -

Path B (Non-Hydroxy): Relies on the Friedländer condensation of 2-aminobenzaldehydes.

-

Caption: Retrosynthetic pathways distinguishing the 4-hydroxy and non-hydroxy quinolone scaffolds.

Synthesis of the Precursor: 3-Acetyl-2-quinolones

Before bromination, the acetyl-bearing quinolone core must be synthesized. The choice of method dictates the substitution pattern at position 4.

Method A: Preparation of 3-Acetyl-4-hydroxyquinolin-2(1H)-one

This is the industry-standard route for generating scaffolds for subsequent heterocyclization.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone of the

-keto ester, followed by thermal cyclization of the ester onto the aromatic ring (or vice versa depending on conditions), ultimately forming the stable 4-hydroxy-2-quinolone system. -

Protocol:

-

Reactants: Methyl anthranilate (1.0 eq) and Ethyl acetoacetate (1.2 eq).

-

Conditions: Solvent-free or high-boiling solvent (e.g., diphenyl ether) at 160–180°C. Alternatively, use a base (NaOEt) in refluxing ethanol.

-

Workup: The product precipitates upon cooling or acidification.

-

Yield: Typically 70–85%.

-

Method B: Preparation of 3-Acetylquinolin-2(1H)-one (Non-Hydroxy)

-

Mechanism: Friedländer annulation. 2-Aminobenzaldehyde reacts with ethyl acetoacetate. The amine condenses with the ketone of the acetoacetate, and the adjacent aldehyde condenses with the active methylene, eliminating water and ethanol.

-

Note: This scaffold is less common for this specific application but valid if the 4-position must remain unsubstituted.

Core Protocol: Bromination Strategies

The bromination of the acetyl group is the critical step. It must be controlled to prevent polybromination or bromination of the aromatic ring.

Mechanistic Insight

The reaction proceeds via the enol tautomer of the 3-acetyl group. The quinolone ring nitrogen (NH) and the 4-OH (if present) can influence the tautomeric equilibrium.

-

Electrophilic Route (

): The enol attacks molecular bromine. -

Radical Route (NBS): While NBS is often used for allylic bromination, in ketones, it can also facilitate

-bromination via an acid-catalyzed ionic mechanism or a radical pathway depending on the initiator.

Caption: Mechanistic pathway for the alpha-bromination of the acetyl group via enolization.

Protocol 1: Electrophilic Bromination with (Standard)

This method is preferred for its high atom economy and directness.

Reagents:

-

Substrate: 3-Acetyl-4-hydroxyquinolin-2(1H)-one

-

Reagent: Bromine (

) (1.0 – 1.1 eq) -

Solvent: Glacial Acetic Acid (AcOH) or Chloroform (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the 3-acetyl precursor in 20 mL of glacial acetic acid. Gentle heating (40-50°C) may be required for complete solubility.

-

Addition: Add a solution of bromine (10 mmol) in 5 mL of acetic acid dropwise over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain temperature below 60°C to prevent bromination of the aromatic ring (positions 6 or 8).

-

Visual Cue: The deep red color of bromine should dissipate as it reacts.

-

-

Reaction: Stir at room temperature (or mild heat, 50°C) for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane).

-

Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid, wash with water to remove acid, and recrystallize from ethanol or acetic acid.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

Preferred when handling liquid bromine is undesirable or when a milder, radical-promoted pathway is needed.

Reagents:

-

Substrate: 3-Acetyl-4-hydroxyquinolin-2(1H)-one

-

Reagent: NBS (1.05 eq)

-

Catalyst: Benzoyl Peroxide (BPO) or AIBN (catalytic amount)

-

Solvent:

(classic) or

Step-by-Step Methodology:

-

Setup: Suspend 10 mmol of substrate in 30 mL of dry solvent.

-

Addition: Add 10.5 mmol of NBS and a spatula tip (approx 10 mg) of Benzoyl Peroxide.

-

Reflux: Heat the mixture to reflux.

-

Mechanism Check: If using

, the succinimide byproduct will float to the top (it is insoluble in

-

-

Duration: Reflux for 3–6 hours.

-

Workup: Filter off the succinimide while hot. Evaporate the solvent to obtain the crude bromoacetyl derivative.

Data Summary & Troubleshooting

| Parameter | Method A ( | Method B (NBS) |

| Yield | 75 – 85% | 65 – 80% |

| Purity (Crude) | High | Moderate (Succinimide contamination) |

| Selectivity | High (if temp < 60°C) | High |

| Safety | High Hazard ( | Moderate (Solid reagent) |

| Recrystallization | Ethanol / DMF | Ethanol / Acetone |

Troubleshooting Guide:

-

Polybromination: If di-brominated products are observed (by Mass Spec), reduce bromine equivalents to 0.95 and add slowly at lower temperatures.

-

Ring Bromination: If the aromatic ring is brominated (usually pos 6), ensure the reaction is not overheated and exclude Lewis acids (like

contaminants). -

Solubility Issues: The 4-hydroxy derivatives can be insoluble. Using DMF as a co-solvent or converting to the sodium salt (transiently) can help, though acidic conditions are preferred for bromination.

Applications: Hantzsch Heterocyclization

The synthesized 3-(bromoacetyl)-2-quinolone is a versatile electrophile. Reaction with thioamides or thioureas yields thiazole-fused quinolones.

Example Protocol (Synthesis of 3-(thiazol-4-yl)-2-quinolones):

-

Mix 3-(bromoacetyl)-2-quinolone (1 eq) with a thioamide (e.g., thiourea, thioacetamide) (1.1 eq) in Ethanol.

-

Reflux for 2–4 hours.

-

The Hantzsch cyclization occurs spontaneously, precipitating the hydrobromide salt of the thiazolyl-quinolone.

-

Neutralize with

to release the free base.

References

-

Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)

- Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)

- Source: Academia.

-

URL:[Link]

-

Bromination Protocols & Applications

- Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Source: RSC Advances (Royal Society of Chemistry)

-

URL:[Link]

-

Related Coumarin Chemistry (Comparative)

-

General Quinolone Synthesis

- Title: Synthesis of 2-quinolones (Organic Chemistry Portal).

- Source: Organic Chemistry Portal

-

URL:[Link]

Sources

Methodological & Application

Application Note: Precision Bromination of 3-Acetyl-2(1H)-quinolinone with NBS

Abstract & Strategic Value

The bromination of 3-acetyl-2(1H)-quinolinone is a pivotal transformation in medicinal chemistry, converting a simple acetyl handle into a highly reactive

This guide details the Wohl-Ziegler bromination protocol using N-Bromosuccinimide (NBS) .[1] Unlike elemental bromine (

Mechanistic Insight: The Radical Pathway

To achieve high purity and yield, it is essential to understand that this reaction operates primarily via a Free Radical Chain Mechanism (Wohl-Ziegler reaction), not electrophilic aromatic substitution.

Why the Acetyl Group?

The quinolinone ring system is electron-deficient due to the lactam carbonyl (C2) and the electron-withdrawing acetyl group (C3). Consequently, the aromatic ring resists electrophilic attack. However, the C3-acetyl methyl group contains allylic/benzylic-like protons that are susceptible to radical abstraction.

The Role of NBS

NBS acts as a reservoir for low concentrations of molecular bromine (

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis to create radicals, which abstract the weak N-Br bromine atom from NBS or react with trace

to generate -

Propagation: The bromine radical abstracts a hydrogen from the acetyl methyl group, forming a resonance-stabilized enol radical. This radical reacts with

(generated in situ) to form the product and regenerate -

The "Goldilocks" Zone: NBS maintains a low steady-state concentration of

, preventing the competing ionic addition of bromine across the C3-C4 double bond or over-bromination.

Mechanistic Visualization

Figure 1: The Wohl-Ziegler radical chain mechanism driving the regioselective bromination of the acetyl side chain.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Notes |

| 3-Acetyl-2(1H)-quinolinone | 187.19 | 1.0 | Substrate | Ensure dry; moisture inhibits radical chains. |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Reagent | Must be recrystallized (from H2O) if yellow. Yellow NBS contains |

| AIBN | 164.21 | 0.05 | Initiator | Azobisisobutyronitrile. Store in fridge. |

| Chloroform ( | - | Solvent | Medium | Dry, ethanol-free preferred. Acetonitrile is a greener alternative. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 10 mmol (1.87 g) of 3-acetyl-2(1H)-quinolinone.

-

Add 50 mL of dry Chloroform (

). Note: Solubility may be partial at room temperature. -

Add 11 mmol (1.96 g) of recrystallized NBS.

-

Add 0.5 mmol (82 mg) of AIBN.

Step 2: Initiation & Reflux

-

Place the reaction vessel in a pre-heated oil bath at 65-70°C .

-

Stir vigorously. The reaction is heterogeneous initially.

-

Observation: Within 15-30 minutes, the denser NBS solid (bottom) will convert to succinimide, which is less dense and floats to the top of the chloroform. This "floating solid" is a visual indicator of reaction progress.

-

Reflux for 4–6 hours . Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The product is typically less polar than the starting material.

Step 3: Work-up & Purification

-

Filtration: Cool the mixture to room temperature. Filter off the insoluble succinimide byproduct. Wash the solid cake with 10 mL cold

. -

Washing: Transfer the filtrate to a separatory funnel. Wash with water (

mL) to remove residual succinimide and traces of acid. -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to obtain a yellow solid. -

Recrystallization: The crude product is often pure enough for the next step. If high purity is required, recrystallize from Ethanol or Acetic Acid .

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnosis | Corrective Action |

| No Reaction | TLC shows only starting material after 1 hr. | Initiator Failure: Add another 0.02 eq of AIBN. Ensure solvent is anhydrous (water quenches radicals). |

| Over-Bromination | Formation of dibromo-species (very non-polar spot). | Stoichiometry: Strictly limit NBS to 1.05 equivalents. Do not add excess "just to be safe." |

| Dark Coloration | Reaction turns dark brown/black. | HBr Accumulation: Trace |

| Poor Solubility | Substrate remains solid at reflux. | Solvent Switch: Switch from |

Safety & Handling (Critical)

-

Lachrymator Hazard:

-Halo ketones are potent lachrymators (tear gas agents). ALL operations, especially weighing the product and cleaning glassware, must be performed in a well-ventilated fume hood. -

NBS Instability: Old NBS degrades to release

and HBr. If the reagent is yellow/orange, recrystallize it from hot water (dissolve at 90°C, cool to 0°C, filter, dry in desiccator) before use. -

Solvent Toxicity: Chloroform is a suspected carcinogen. Acetonitrile is a viable, greener alternative for this protocol.

References

-

Regioselectivity of Bromination: Abdou, M. M., et al. "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives." Research on Chemical Intermediates, 2019 . Link

-

Mechanistic Foundation (Wohl-Ziegler): Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948 . Link

-

Application in Heterocycle Synthesis: Sajan, D., et al. "DFT-based molecular modeling... of 3-(bromoacetyl)coumarin."[5] Spectrochimica Acta Part A, 2011 .[5][6] (Analogous chemistry for coumarin/quinolinone systems). Link[5]

-

General Protocol Validation: "Bromination of quinolin-4(1H)-ones." News of Pharmacy, 2020 . (Validates NBS/AcOH and NBS/CHCl3 conditions). Link

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

Application Note: Accelerated Synthesis of Thiazolyl-Quinolinone Hybrids

From Classical Hantzsch Cyclization to Microwave-Assisted Protocols

Executive Summary & Pharmacological Context

The fusion of distinct pharmacophores into a single molecular entity—molecular hybridization—is a cornerstone of modern medicinal chemistry.[1] This guide details the synthesis of thiazolyl-quinolinones , a privileged scaffold combining the DNA-intercalating properties of quinolinones with the metabolic stability and enzyme-inhibiting profile of thiazoles .

Target compounds in this class have demonstrated potent efficacy as:

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis (comparable to ampicillin).

-

Anticancer Agents: Acting as EGFR kinase inhibitors in MCF-7 breast cancer lines.

-

Anti-inflammatory Agents: Modulating COX-2 pathways.

This note provides two validated protocols for converting 3-(bromoacetyl)-2(1H)-quinolinones into thiazolyl derivatives: a robust classical thermal method and a high-throughput microwave-assisted protocol.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an

Mechanistic Pathway[3][4]

-

Nucleophilic Attack: The sulfur atom of the thiourea (nucleophile) attacks the

-carbon of the 3-bromoacetyl moiety (electrophile), displacing the bromide ion. -

Intermediate Formation: An

-alkylated isothiourea intermediate is formed.[5] -

Cyclization & Dehydration: The amino group attacks the carbonyl carbon, followed by the elimination of water to aromatize the thiazole ring.

Figure 1: Mechanistic pathway of the Hantzsch synthesis converting bromoacetyl quinolinones to thiazole hybrids.

Experimental Protocols

Safety Pre-requisite: Handling

-Haloketones

CRITICAL WARNING: 3-(Bromoacetyl)-2(1H)-quinolinone derivatives are potent lachrymators (tear-inducing agents) and skin irritants.

-

Engineering Control: All weighing and transfer operations must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.

Protocol A: Classical Thermal Synthesis (Batch Scale)

Best for: Large-scale synthesis (>5g) where microwave reactor volume is limited.

Materials:

-

3-(Bromoacetyl)-2(1H)-quinolinone (1.0 equiv)

-

Thiourea or substituted Thioamide (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Base: Anhydrous Sodium Acetate (NaOAc) (1.2 equiv)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the 3-bromoacetyl derivative in Ethanol (10 mL per gram of substrate).

-

Reagent Addition: Add Thiourea and Sodium Acetate.

-

Note: NaOAc acts as a scavenger for the HBr generated, driving the equilibrium forward.

-

-

Reflux: Attach a reflux condenser and heat the mixture to boiling (

) for 3–5 hours . -

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the starting material spot (

). -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (approx. 5x reaction volume).

-

The product will precipitate as a solid.[6]

-

-

Purification: Filter the precipitate, wash with water to remove inorganic salts (NaBr), and recrystallize from EtOH/DMF mixtures.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid optimization, and higher yields.

Materials:

-

Same stoichiometry as Protocol A.

-

Solvent: Ethanol/Water (1:1 v/v) or solvent-free (Silica support).

Procedure:

-

Preparation: Mix 3-(bromoacetyl)-2(1H)-quinolinone (1 mmol), Thiourea (1.1 mmol), and a catalytic amount of catalyst (e.g., silica-supported tungstosilicic acid or simply NaOAc) in a microwave-safe vial.

-

Irradiation: Place in a microwave synthesis reactor (e.g., Monowave or CEM).

-

Settings: 300W,

(if using solvent) or -

Time: 10–15 minutes.

-

-

Work-up:

-

Advantage: This method typically suppresses side reactions (e.g., polymerization of the thiourea) due to the rapid heating profile.

Workflow Comparison & Data Analysis

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on laboratory constraints and goals.

Figure 2: Decision workflow comparing thermal reflux and microwave-assisted synthetic routes.

Comparative Performance Data

The table below summarizes typical results observed when synthesizing 3-(2-aminothiazol-4-yl)-2(1H)-quinolinone.

| Metric | Protocol A (Thermal) | Protocol B (Microwave) | Impact Analysis |

| Reaction Time | 3.0 – 5.0 Hours | 10 – 15 Minutes | 95% reduction in processing time allows for rapid library iteration. |

| Yield | 65 – 75% | 85 – 92% | Microwave heating reduces thermal degradation of sensitive substrates. |

| Solvent Usage | High (50-100 mL) | Low (< 5 mL) | Protocol B aligns with Green Chemistry principles (Atom Economy). |

| Purity (Crude) | Moderate (Requires Recryst.) | High (Often pure upon filtration) | Cleaner reaction profile reduces downstream processing costs. |

Characterization & Quality Control

To validate the formation of the thiazolyl-quinolinone hybrid, look for these specific spectral signatures:

-

1H NMR (DMSO-d6):

-

Disappearance: The singlet for the

protons of the bromoacetyl group ( -

Appearance: A new singlet for the thiazole ring proton (

) typically appears in the aromatic region ( -

NH Signal: A broad singlet for the quinolinone

(

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at

(Lactam carbonyl of quinolinone). -

C=N Stretch: Distinct band at

(Thiazole nitrogen).

-

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. URL:[Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: PMC (PubMed Central). URL:[Link]

-

Microwave-Assisted Synthesis and Biological Studies of Thiazoles Containing Quinoline Moiety. Source: Indian Journal of Heterocyclic Chemistry (via ResearchGate). URL:[Link]

-

Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Source: MDPI (Molecules). URL:[Link]

-

Hantzsch Thiazole Synthesis: Mechanism and Reaction. Source: SynArchive. URL:[Link]

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Hantzsch thiazole synthesis using 3-(2-bromoacetyl)-2-quinolinone

An In-Depth Guide to the Hantzsch Thiazole Synthesis Utilizing 3-(2-bromoacetyl)-2-quinolinone

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fusion of thiazole and quinolinone scaffolds into a single molecular entity represents a compelling strategy in medicinal chemistry, leveraging the diverse biological activities inherent to each heterocycle.[1][2][3][4] Quinoline derivatives are known for a wide spectrum of pharmacological properties, while the thiazole ring is a privileged structure found in numerous bioactive compounds, including antimicrobials and anticancer agents.[5][6][7][8] The Hantzsch thiazole synthesis, a time-honored and robust reaction, provides a direct and efficient pathway to forge this potent combination.[9][10] This document offers an in-depth guide to the synthesis of thiazolyl-quinolinone hybrids via the reaction of 3-(2-bromoacetyl)-2-quinolinone with thioamides. It provides a detailed examination of the underlying mechanism, a step-by-step experimental protocol, characterization guidelines, and troubleshooting advice to empower researchers in their synthetic endeavors.

Scientific Principles & Reaction Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[9][11] The reaction is known for its reliability and generally high yields.[12] The process using 3-(2-bromoacetyl)-2-quinolinone as the α-haloketone backbone proceeds through a well-established multi-step pathway.

The mechanism unfolds as follows:

-

Nucleophilic Attack (Sɴ2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the 3-(2-bromoacetyl)-2-quinolinone, displacing the bromide ion.[11][13] This forms a key thioether intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[11][14]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring. This final aromatization step is a significant driving force for the reaction.[13][15]

Controlling the reaction's pH is crucial. While the synthesis can proceed under various conditions, performing the reaction in a neutral solvent like ethanol is standard. Acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole regioisomers, complicating purification efforts.[16][17][18] The typical work-up involves neutralization with a mild base to deprotonate the product, facilitating its precipitation.[11][15]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 3-(2-amino-1,3-thiazol-4-yl)quinolin-2(1H)-one

This protocol details a general procedure for the synthesis of a 2-aminothiazole derivative using thiourea. The protocol can be adapted for other thioamides.

Materials & Equipment

| Reagents & Materials | Equipment |

| 3-(2-bromoacetyl)-2-quinolinone | Round-bottom flask (50 or 100 mL) |

| Thiourea | Reflux condenser |

| Absolute Ethanol (Reagent Grade) | Magnetic stirrer and stir bar |

| 5% Sodium Carbonate (Na₂CO₃) Solution | Heating mantle or oil bath |

| Deionized Water | Buchner funnel and filter flask |

| Thin-Layer Chromatography (TLC) plates | Standard laboratory glassware |

| pH paper or meter |

Safety Precautions: 3-(2-bromoacetyl)-2-quinolinone is a lachrymator and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 3-(2-bromoacetyl)-2-quinolinone (e.g., 10 mmol, 1.0 eq) and thiourea (12 mmol, 1.2 eq).

-

Solvent Addition: Add absolute ethanol (e.g., 40 mL) to the flask, followed by a magnetic stir bar.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.[14]

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 3-5 hours.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Product Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution while stirring.[11][16] This will neutralize the hydrobromic acid (HBr) formed during the reaction, causing the neutral product to precipitate.

-

Isolation: Allow the precipitate to stir in the basic solution for 15-20 minutes to ensure complete neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts.

-

Drying: Dry the collected solid product, either by air-drying or in a vacuum oven at a low temperature (e.g., 50-60°C).

Caption: Experimental workflow for thiazolyl-quinolinone synthesis.

Purification

The crude product is often of high purity.[11] However, if further purification is required, recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid can be performed.

Data & Characterization

Summary of Reaction Parameters